ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE
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Overview
Description
ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzothiophene core, which is substituted with various functional groups, including an acetamido group, a nitro group, and a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Functional Groups: The acetamido, nitro, and phenylsulfanyl groups are introduced through various substitution reactions. For example, nitration can be performed using nitric acid, while acetamidation can be achieved using acetic anhydride and an amine source.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
ETHYL 3-ACETAMIDO-6-NITRO-4-(PHENYLSULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate: Similar in structure but with a quinoline core instead of a benzothiophene core.
3-Acetamido-6-nitro-ethylbenzol: Similar functional groups but with an ethylbenzene core.
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-acetamido-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-3-26-19(23)18-17(20-11(2)22)16-14(27-13-7-5-4-6-8-13)9-12(21(24)25)10-15(16)28-18/h4-10H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWZYQJKVRCKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SC3=CC=CC=C3)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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